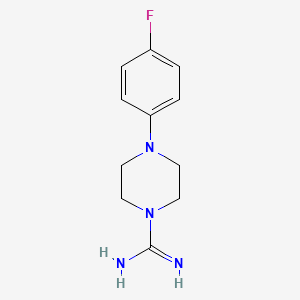
4-(4-Fluorophenyl)piperazine-1-carboximidamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-(4-Fluorophenyl)piperazine-1-carboximidamide consists of a piperazine ring with a carboximidamide group attached to one of the nitrogen atoms. The fluorine atom is positioned on the phenyl ring. Refer to the InChI code for the detailed structural representation .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Fe-catalyzed Synthesis : This compound is used in the industrial production of flunarizine, a drug for treating migraines, dizziness, vestibular disorders, and epilepsy. It is synthesized via metal-catalyzed amination or Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).
- Crystal Structure Analysis : Studies involve analysis of its crystal structure and molecular conformations, providing insights into its physical properties (Gumireddy et al., 2021).
Biological and Medicinal Applications
- Antibacterial and Anthelmintic Activity : Research shows that derivatives of this compound exhibit antibacterial and anthelmintic properties, suggesting its potential in antimicrobial therapies (Sanjeevarayappa et al., 2015).
- Antitumor Activity : Derivatives of 4-(4-Fluorophenyl)piperazine-1-carboximidamide have been synthesized and evaluated for their potential in inhibiting tumor cell growth (Ding et al., 2016).
Chemical Synthesis and Modification
- Microwave and Ultrasound-Mediated Techniques : This compound is involved in the synthesis of triazole derivatives with potential antimicrobial and antifungal properties, where green chemistry techniques like microwave and ultrasound irradiation are used (Mermer et al., 2018).
- Chemoenzymatic Synthesis : It is also used in the chemoenzymatic synthesis of antipsychotic agents, showcasing its role in the development of novel pharmaceuticals (Gil, Bosch, & Guerrero, 1997).
Radioligand Development
- PET Dopamine D3 Receptor Imaging : Derivatives of this compound have been explored as potential PET radioligands for imaging dopamine D3 receptors, relevant in studies of neuropsychiatric disorders (Gao, Wang, Hutchins, & Zheng, 2008).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)piperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14/h1-4H,5-8H2,(H3,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRIKKWEDJGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)piperazine-1-carboximidamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

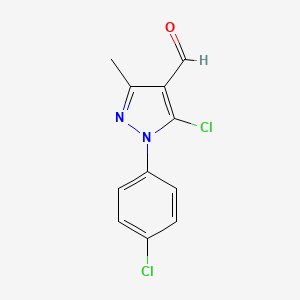
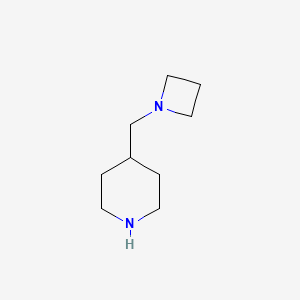

![1-isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3154412.png)
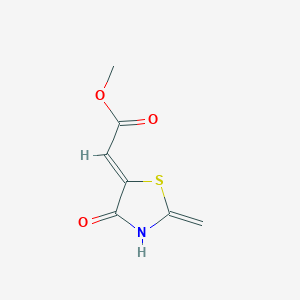
![N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3154426.png)


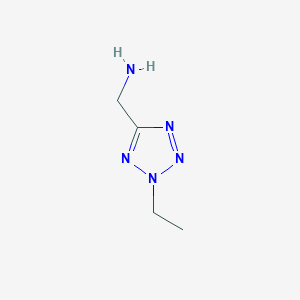

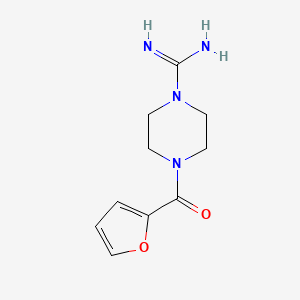
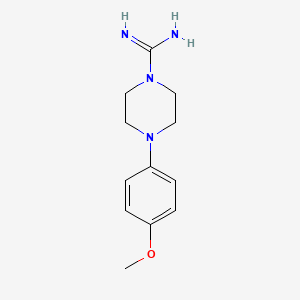
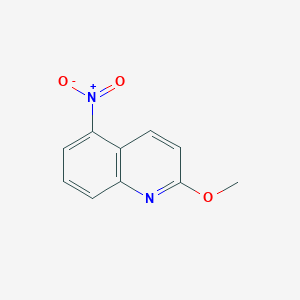
![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3154491.png)